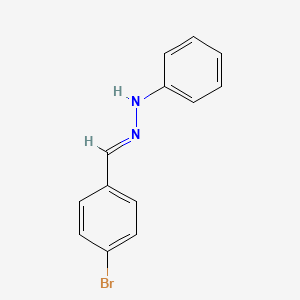![molecular formula C27H16ClF2NO3S B11695576 N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11695576.png)
N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes fluorophenoxy groups, a benzothiophene core, and a carboxamide functional group
Preparation Methods
The synthesis of N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in different applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
- N-[3,5-bis(4-fluorophenoxy)phenyl]-2-phenyl-4-quinolinecarboxamide
- N-[3,5-bis(4-fluorophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
These compounds share structural similarities but differ in their specific functional groups and core structures, which can lead to differences in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C27H16ClF2NO3S |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C27H16ClF2NO3S/c28-25-23-3-1-2-4-24(23)35-26(25)27(32)31-18-13-21(33-19-9-5-16(29)6-10-19)15-22(14-18)34-20-11-7-17(30)8-12-20/h1-15H,(H,31,32) |
InChI Key |
XODYAFVIVCSPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)OC5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695501.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695514.png)
![3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide](/img/structure/B11695518.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695519.png)
![N'-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11695534.png)

![2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11695538.png)
![4-(morpholin-4-yl)-N-(naphthalen-1-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11695557.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11695567.png)
![(4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695568.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11695590.png)

